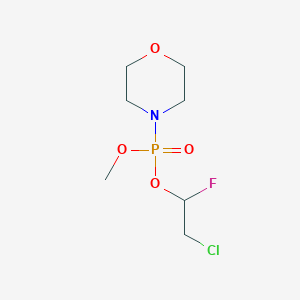
3-Propyl-1,2-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propyl-1,2-dioxolane is an organic compound with the molecular formula C6H12O2. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by a five-membered ring containing two oxygen atoms and a propyl group attached to one of the carbon atoms in the ring .
Vorbereitungsmethoden
3-Propyl-1,2-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol under acidic conditions . The reaction typically involves the use of a Brönsted or Lewis acid catalyst. Industrial production methods may involve continuous removal of water from the reaction mixture using a Dean-Stark apparatus or molecular sieves to ensure high yields .
Analyse Chemischer Reaktionen
3-Propyl-1,2-dioxolane undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
3-Propyl-1,2-dioxolane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Propyl-1,2-dioxolane involves its role as a protecting group for carbonyl compounds. It forms stable cyclic acetals or ketals, which protect the carbonyl group from undergoing unwanted reactions during synthetic transformations . The compound can be deprotected under acidic conditions to regenerate the original carbonyl compound .
Vergleich Mit ähnlichen Verbindungen
3-Propyl-1,2-dioxolane can be compared with other dioxolanes and dioxanes:
1,3-Dioxolane: Similar in structure but lacks the propyl group.
1,2-Dioxolane: An isomer with adjacent oxygen atoms, often used in oxidation reactions.
1,3-Dioxane: A six-membered ring compound with similar applications in protecting carbonyl groups.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
67393-69-5 |
|---|---|
Molekularformel |
C6H12O2 |
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
3-propyldioxolane |
InChI |
InChI=1S/C6H12O2/c1-2-3-6-4-5-7-8-6/h6H,2-5H2,1H3 |
InChI-Schlüssel |
MUHUAYUAGZVLTA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCOO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(Octadecyloxy)phenyl]propanoic acid](/img/structure/B14472652.png)

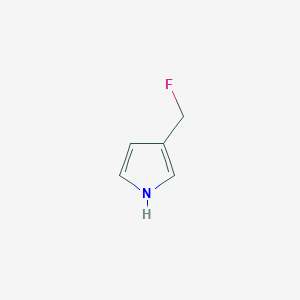
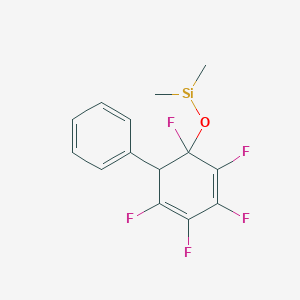



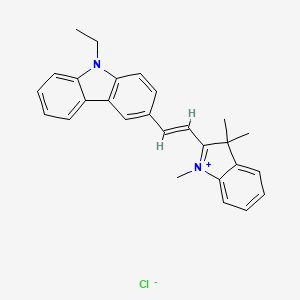
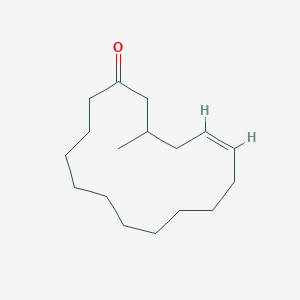
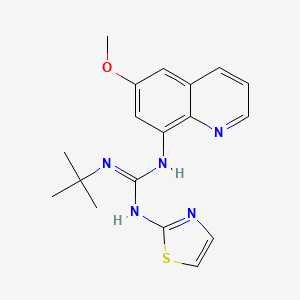
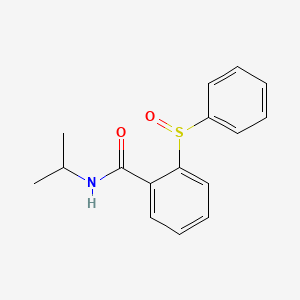
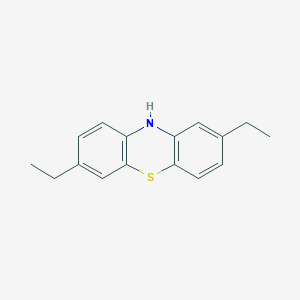
silane](/img/structure/B14472747.png)
